molecular formula C9H10N4 B12636024 1-Methyl-5-pyridin-4-ylpyrazol-3-amine

1-Methyl-5-pyridin-4-ylpyrazol-3-amine

Cat. No.: B12636024
M. Wt: 174.20 g/mol
InChI Key: XNXBLBISHJEOFV-UHFFFAOYSA-N
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Description

1-Methyl-5-pyridin-4-ylpyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-pyridin-4-ylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-Methyl-5-pyridin-4-ylpyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 5-Amino-1-methylpyrazole-4-carboxamide
  • 1-Methyl-5-pyridin-3-ylpyrazol-4-amine
  • 3(5)-Aminopyrazoles

Comparison: 1-Methyl-5-pyridin-4-ylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-13-8(6-9(10)12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,12)

InChI Key

XNXBLBISHJEOFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C2=CC=NC=C2

Origin of Product

United States

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